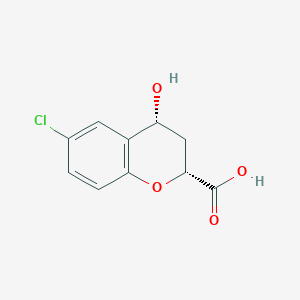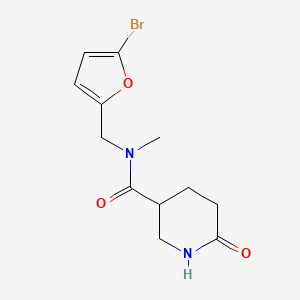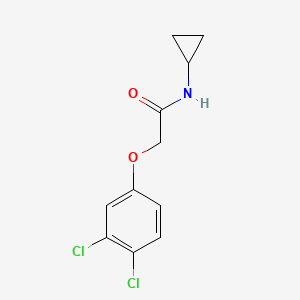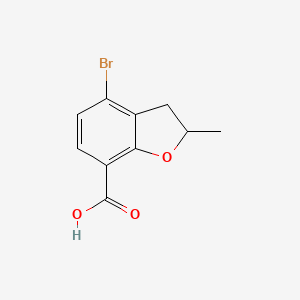
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound belongs to the class of chroman derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common method involves the selective esterification of L-aspartic acid to obtain an intermediate, followed by a series of reactions including intramolecular ring closing, decarboxylation, and selective carbonyl reduction . The reaction conditions often require the use of reducing agents and nucleophilic reagents under controlled environments to ensure high selectivity and yield.
Industrial Production Methods
For industrial production, the synthesis route is optimized for cost-effectiveness, environmental friendliness, and scalability. The process involves the use of bulk chemicals and efficient catalytic systems to achieve high yields and purity. The industrial methods focus on minimizing waste and energy consumption while maximizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted chroman derivatives .
Scientific Research Applications
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of (2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to oxidative stress and inflammation. Its effects are mediated through binding to active sites on target proteins, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2R,4R)-4-Methyl-2-pipecolic acid
- (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid
Uniqueness
Compared to similar compounds, (2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid stands out due to its unique combination of a chroman ring structure with a chiral center and a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
(2R,4R)-6-chloro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14)/t7-,9-/m1/s1 |
InChI Key |
AXMORFSBDKDFHD-VXNVDRBHSA-N |
Isomeric SMILES |
C1[C@H](C2=C(C=CC(=C2)Cl)O[C@H]1C(=O)O)O |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Cl)OC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)
![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)





![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)

